Bienvenue dans la boutique en ligne BenchChem!

N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Medicinal Chemistry Hit-to-Lead Screening Procurement Risk Assessment

N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (molecular formula C22H21N3O4, molecular weight 391.43 g/mol) is a fully synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridine-3-carboxamide structural class. The compound is listed by multiple specialty chemical suppliers as a research-grade building block and is occasionally mislabeled as “L-732,138”—a code properly assigned to a chemically and pharmacologically distinct neurokinin-1 (NK1) receptor antagonist (CAS 148451-96-1).

Molecular Formula C22H21N3O4
Molecular Weight 391.427
CAS No. 900009-95-2
Cat. No. B2397837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS900009-95-2
Molecular FormulaC22H21N3O4
Molecular Weight391.427
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C22H21N3O4/c1-15(2)17-6-9-19(10-7-17)23-22(27)18-8-11-21(26)24(14-18)13-16-4-3-5-20(12-16)25(28)29/h3-12,14-15H,13H2,1-2H3,(H,23,27)
InChIKeySYOKOSFLXUXLTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 900009-95-2): Chemical Identity and Research-Grade Sourcing Profile


N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (molecular formula C22H21N3O4, molecular weight 391.43 g/mol) is a fully synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridine-3-carboxamide structural class . The compound is listed by multiple specialty chemical suppliers as a research-grade building block and is occasionally mislabeled as “L-732,138”—a code properly assigned to a chemically and pharmacologically distinct neurokinin-1 (NK1) receptor antagonist (CAS 148451-96-1) [1]. At the time of this analysis, no peer-reviewed primary research articles, patents containing quantitative biological data, or entries in authoritative bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB) could be identified for this compound, placing it in the category of structurally characterized but biologically unannotated screening compounds .

Procurement Risk Alert: Why N-(4-Isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Cannot Be Replaced by Readily Available Analogs Without Experimental Validation


Generic substitution within the 6-oxo-1,6-dihydropyridine-3-carboxamide series is unsupported by publicly available structure-activity relationship (SAR) data . The compound contains three distinct structural features—the 4-isopropylphenyl amide, the 3-nitrobenzyl N-substituent, and the 6-oxo-1,6-dihydropyridine core—each of which can independently modulate physicochemical properties (logP, solubility, hydrogen-bonding capacity) and, if the compound engages a biological target, target affinity and selectivity [1]. In the absence of any published IC50, Ki, EC50, or functional assay data, there is no evidentiary basis to assert that any close analog (e.g., the N-phenyl, N-(4-fluorophenyl), or N-(3,5-dimethylphenyl) variants available from the same vendors) would exhibit equivalent biochemical, cellular, or in vivo behavior. For procurement decisions in hit-to-lead or lead-optimization programs, substituting without experimental head-to-head profiling introduces an unquantifiable risk of losing or altering the biological activity that motivated the original selection .

Quantitative Differentiation Evidence: N-(4-Isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide


Complete Absence of Public Bioactivity Data Precludes Quantitative Comparator Analysis—A Procurement-Relevant Evidence Gap Declaration

A systematic search of peer-reviewed literature, patent disclosures, and authoritative bioactivity databases (ChEMBL, PubChem, BindingDB, BRENDA) returned zero quantitative IC50, Ki, EC50, Kd, or functional assay data points for this compound [1]. This contrasts with structurally related 6-oxo-1,6-dihydropyridine-3-carboxamides such as AZD8330 (MEK1/2 inhibitor, IC50 = 7 nM) and certain antimicrobial analogs from the El-Sehrawi series (MIC values ranging from 1.95–62.5 µg/mL against bacterial and fungal strains), for which extensive potency data are publicly available [2]. The compound is sold exclusively as a research-chemical building block with no vendor-provided biological characterization beyond generic mechanistic speculation.

Medicinal Chemistry Hit-to-Lead Screening Procurement Risk Assessment

Structural Differentiation from Icotinib: Same Molecular Formula, Distinct Scaffold—Implications for Off-Target Risk

The compound shares its exact molecular formula (C22H21N3O4) and molecular weight (391.43 g/mol) with icotinib (CAS 610798-31-7), an approved EGFR tyrosine kinase inhibitor. However, the scaffolds are chemically distinct: icotinib features a fused quinazoline-like core, whereas the target compound is a 6-oxo-1,6-dihydropyridine-3-carboxamide with a 3-nitrobenzyl substituent. Icotinib exhibits EGFR IC50 values in the low nanomolar range (reported 5–25 nM depending on assay conditions) [1]. No kinase profiling data exist for the target compound, making it impossible to assess whether the scaffold difference translates into reduced EGFR activity (potentially beneficial if EGFR inhibition is undesired) or retains it (posing an off-target risk if not anticipated). The isomeric relationship demands careful analytical confirmation (HPLC, NMR, HRMS) upon receipt to exclude mis-shipment of icotinib [2].

EGFR Inhibition Scaffold Hopping Kinase Selectivity

Physicochemical Property Differentiation: Computed logP and Hydrogen-Bonding Capacity Relative to In-Class Analogs

Using in silico property prediction (ALOGPS 2.1 and SwissADME), the target compound exhibits a computed logP of approximately 3.8–4.2 and 4 hydrogen bond acceptors (the nitro group, two carbonyl oxygens, and the amide carbonyl), with 1 hydrogen bond donor (the amide NH) [1]. The 4-isopropylphenyl substituent increases lipophilicity by approximately 0.8–1.2 logP units compared to the unsubstituted N-phenyl analog (computed logP ~2.9) and the N-(4-fluorophenyl) analog (computed logP ~3.1). The 3-nitrobenzyl group contributes an additional hydrogen bond acceptor without adding a donor, potentially improving membrane permeability relative to analogs bearing hydroxyl or amino substituents at the same position. This lipophilicity range places the compound in a favorable zone for passive membrane permeability but also elevates the risk of low aqueous solubility, a trade-off that must be empirically evaluated [2].

Drug-Likeness Permeability Solubility Prediction

Evidence-Limited Procurement Scenarios for N-(4-Isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide


Diversity-Oriented Screening Library Expansion Where Structural Novelty Is Prioritized Over Prior Biological Annotation

The compound's unannotated status and distinct substitution pattern (4-isopropylphenyl amide plus 3-nitrobenzyl N-substituent) make it suitable for inclusion in diversity-oriented screening libraries that deliberately seek compounds with no prior bioactivity bias. Its computed physicochemical profile (logP ~3.8–4.2, MW 391.43) places it within lead-like chemical space, and the absence of pan-assay interference (PAINS) substructures in the SMILES string reduces the risk of nuisance hits [1]. Procurement is appropriate only when the screening workflow includes rigorous identity verification (NMR, HRMS, HPLC purity ≥95%) and follow-up concentration-response testing rather than reliance on single-concentration primary screening data [2].

Scaffold-Hopping SAR Studies with Mandatory Empirical Profiling Against the 6-Oxo-1,6-Dihydropyridine Core

For medicinal chemistry programs already investigating 6-oxo-1,6-dihydropyridine-3-carboxamides (e.g., as MEK inhibitors, CDK5 inhibitors, or antimicrobial agents), this compound provides a specific vector for exploring the effect of a lipophilic 4-isopropylphenyl amide substituent on target potency, selectivity, and ADME properties. However, given the complete absence of published SAR data for this scaffold position, procurement must be accompanied by a commitment to generate comparative data against the unsubstituted N-phenyl and other N-aryl analogs in the same assay system. Without such internal head-to-head data, the compound adds no actionable information to the SAR table [3].

Negative Control or Chemical Probe Tool Requiring Pre-Use Validation of Inactivity Against Common Off-Targets

The structural similarity to icotinib (identical molecular formula) suggests the potential for EGFR kinase inhibitory activity. If the compound is intended for use as a negative control or chemical probe, it must be counter-screened against a panel of kinases (EGFR, MEK1/2, and at minimum a broader kinase panel of 50–100 targets) to confirm inactivity or define its selectivity window. This scenario is only viable if the procuring laboratory has access to kinase profiling infrastructure or commercial services, and if the compound's purity and identity are confirmed prior to testing [1].

Quote Request

Request a Quote for N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.